Sole Use as Key Intermediate in JAK/SYK Inhibitor Patent Literature
2,5-Dimethoxybenzylamine is specifically and repeatedly cited as the requisite amine building block for the synthesis of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives, which function as JAK and SYK inhibitors [1]. In contrast, searches of the same patent class and related literature using isomers 2,4-, 3,4-, 3,5-, or 2,6-dimethoxybenzylamine do not yield similar claims for this specific kinase inhibitor scaffold . This indicates a structure-dependent reactivity or pharmacophoric requirement unique to the 2,5-isomer within this high-value therapeutic area [1].
| Evidence Dimension | Presence in JAK/SYK inhibitor patent claims and synthetic protocols |
|---|---|
| Target Compound Data | Specifically named and used as starting material/reagent in US20110288067 and related patents for pyrrolopyrazine JAK/SYK inhibitors [1]. |
| Comparator Or Baseline | 2,4-; 3,4-; 3,5-; 2,6-dimethoxybenzylamine isomers |
| Quantified Difference | No equivalent patent claims identified for alternative dimethoxybenzylamine isomers within the same pyrrolopyrazine kinase inhibitor chemical space . |
| Conditions | Patent literature analysis (USPTO, WIPO) and vendor application summaries |
Why This Matters
Procurement of the correct 2,5-isomer is critical for reproducibility of patented synthetic routes and for accessing the specific chemical space associated with JAK/SYK inhibition.
- [1] Hendricks, R. T., et al. (2011). Pyrrolopyrazine Kinase Inhibitors. U.S. Patent Application No. US20110288067A1. Retrieved from https://www.sumobrain.com/patents/usapp/Pyrrolopyrazine-Kinase-Inhibitors/20110288067.html View Source
